4-Amino-6-methylhept-2-enoic acid
Description
Properties
CAS No. |
143816-23-3 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(E,4S)-4-amino-6-methylhept-2-enoic acid |
InChI |
InChI=1S/C8H15NO2/c1-6(2)5-7(9)3-4-8(10)11/h3-4,6-7H,5,9H2,1-2H3,(H,10,11)/b4-3+/t7-/m1/s1 |
InChI Key |
LSOZONHCHUEHFF-KGGZQZJCSA-N |
SMILES |
CC(C)CC(C=CC(=O)O)N |
Isomeric SMILES |
CC(C)C[C@@H](/C=C/C(=O)O)N |
Canonical SMILES |
CC(C)CC(C=CC(=O)O)N |
Synonyms |
4-AMHEA 4-amino-6-methylhept-2-enoic acid 4-amino-6-methylhept-2-enoic acid, (S-(E))- |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Total Synthesis of 4-Amino-6-methylhept-2-enoic acid
The total synthesis of this compound has been approached through various routes, often involving the construction of the carbon skeleton followed by the introduction of the amino and carboxylic acid functionalities.
A significant strategy in the synthesis of this compound involves the Wittig reaction. nih.gov This reaction is a versatile method for creating carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com In the context of this specific synthesis, an N-protected amino aldehyde can be reacted with a suitable Wittig reagent to form the α,β-unsaturated ester backbone of the target molecule. rsc.org The Wittig product, a trans olefin, has been shown to be fully active in studies of leucine (B10760876) analogues. nih.gov The reaction mechanism can proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and a phosphine (B1218219) oxide. wikipedia.orgmasterorganicchemistry.com
For instance, the synthesis can commence from an N-protected amino aldehyde which is dissolved in a dry solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere, to which the Wittig ylide is added. rsc.org After completion, the solvent is evaporated, and the product is purified. rsc.org
| Reaction Type | Reactants | Key Features | Reference |
|---|---|---|---|
| Wittig Reaction | N-protected amino aldehyde, Phosphorus ylide | Forms the α,β-unsaturated ester backbone; typically yields a trans olefin. | nih.govrsc.org |
Regioselectivity is a critical aspect of the synthesis, ensuring that functional groups are introduced at the correct positions. In the synthesis of related structures, such as 4-arylamino-1,2-naphthoquinones, LED light-induced reactions in a eutectogel medium have been shown to afford regioselective formation of the desired products. rsc.org While not directly applied to this compound in the provided context, such novel methodologies highlight the ongoing development of techniques to control reaction outcomes. Other approaches involve leveraging the inherent reactivity of starting materials, such as the regioselective bromination of primary hydroxyl groups in polysaccharides, to direct subsequent nucleophilic substitution. nsf.gov
Stereoselective and Asymmetric Synthesis of this compound and Analogues
Controlling the three-dimensional arrangement of atoms is paramount in the synthesis of biologically active molecules. Stereoselective and asymmetric approaches are therefore central to producing specific enantiomers and diastereomers of this compound.
Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of one or more reactions. sigmaaldrich.com These auxiliaries create a chiral environment that favors the formation of one stereoisomer over another. After the desired stereochemistry is established, the auxiliary is removed. sigmaaldrich.com Examples of chiral auxiliaries include oxazolidinones and derivatives of ephedrine. sigmaaldrich.com In the synthesis of related amino acids, chiral auxiliaries like (S)-N-(2-benzoylphenyl)-1-(2-fluorobenzyl)-pyrrolidine-2-carboxamide have been employed. rsc.org The use of chiral auxiliaries is a well-established method for achieving high levels of stereocontrol in the synthesis of enantiomerically pure compounds. sigmaaldrich.com
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through various methods, including the use of chiral catalysts or reagents. For instance, the alkylation of a fluorine-modified Ni(II) Schiff base complex has been utilized for the efficient asymmetric synthesis of unnatural alkenyl amino acids. rsc.org This method has been successful in producing enantiopure compounds required for peptide stapling. rsc.org Another approach involves the enantioselective reduction of β-sulfinylimines to establish the stereochemistry at the α-carbon of fluorinated α-amino acids. uniovi.es
Diastereoselective synthesis focuses on controlling the formation of diastereomers. In the synthesis of analogues, palladium-catalyzed tandem oxidative cyclization–redox relay reactions have been shown to produce highly substituted tetrahydrofurans with modest diastereoselectivities. acs.org The diastereoselectivity of such reactions can be influenced by factors like intramolecular hydrogen bonding. acs.org Furthermore, the diastereoselective synthesis of enantiopure unnatural alkenyl amino acids has been achieved through the alkylation of a Ni(II) Schiff base complex, with insights into the origin of diastereoselectivity provided by X-ray crystal structures of the alkylated complex. rsc.org
| Approach | Methodology | Key Features | Reference |
|---|---|---|---|
| Chiral Auxiliary | Temporary incorporation of a chiral molecule (e.g., oxazolidinone) to direct stereochemistry. | Provides high stereocontrol; auxiliary is removed after the reaction. | sigmaaldrich.com |
| Enantioselective Catalysis | Use of chiral catalysts (e.g., Ni(II) Schiff base complex) to favor one enantiomer. | Efficient for producing enantiopure compounds. | rsc.org |
| Diastereoselective Reactions | Control of diastereomer formation through specific reaction conditions or catalysts (e.g., Pd-catalyzed cyclization). | Can be influenced by factors like intramolecular hydrogen bonding. | rsc.orgacs.org |
Chemical Derivatization and Analogue Synthesis
The synthesis of derivatives and analogs of this compound is essential for probing its biological functions and developing new molecules with tailored properties. This section details the strategies for N-protection and the synthesis of structural analogs for structure-activity relationship (SAR) studies.
N-Protection Strategies (e.g., Boc, Fmoc)
To facilitate chemical manipulations and peptide synthesis, the amino group of this compound and its precursors is often protected. The most commonly used protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).
The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.org This protecting group is stable to a wide range of reagents but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or 4 M HCl in dioxane. psu.eduiiserpune.ac.in For instance, the synthesis of (S,E)-ethyl 4-amino-6-methylhept-2-enoate (H₂N-dgL-OEt) involves the deprotection of Boc-dgL-OEt using neat TFA at 0°C. iiserpune.ac.in The Boc protection strategy is also integral to the synthesis of various unnatural amino acids, where it allows for manipulations of other parts of the molecule without affecting the amino group. psu.edu
The Fmoc group is another cornerstone of amino acid protection, particularly in solid-phase peptide synthesis. google.com It is introduced using reagents like Fmoc-Cl or Fmoc-benzotriazole in the presence of a base. psu.eduorganic-chemistry.org The Fmoc group is stable to acidic conditions but is cleaved by bases, such as piperidine, which allows for an orthogonal protection strategy in combination with the acid-labile Boc group. organic-chemistry.org This differential stability is crucial for the sequential construction of peptides. For example, Fmoc protection of amines can be achieved by reacting the amine hydrochloride with Fmoc-Cl in a biphasic mixture of 1,4-dioxane (B91453) and 10% sodium carbonate. psu.edu The synthesis of Fmoc-protected amino acids ready for automated peptide synthesis often involves a series of protecting group manipulations, including the removal of a Boc group followed by the introduction of an Fmoc group. psu.edu
| Protecting Group | Reagent for Introduction | Deprotection Conditions | Key Features |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl in dioxane) | Stable to most nucleophiles and bases. |
| Fmoc | Fmoc-Cl, Fmoc-benzotriazole | Basic (e.g., Piperidine) | Stable to acidic conditions. |
Structural Modifications and Analogues for Structure-Activity Relationship Studies
The synthesis of structural analogues of this compound is a key strategy for understanding its structure-activity relationship (SAR). nih.gov By systematically modifying different parts of the molecule, researchers can identify the structural features that are critical for its biological activity.
One important modification is the alteration of the carbon skeleton. For example, the synthesis of a range of homologues of valine, leucine, and isoleucine with branched methyl side chains has been explored. psu.edu These syntheses often utilize organometallic chemistry, such as the copper-catalyzed reaction of a serine-derived zinc reagent with allylic electrophiles, to create new carbon-carbon bonds. psu.edu
Another key area of modification involves the double bond and the carboxylic acid functionality. In one study, the double bond of this compound was eliminated by hydrogenation. nih.gov This modification led to a loss of low-concentration inhibitory activity, suggesting that the unsaturated nature of the molecule is important for its function. nih.gov The double bond also extends the carboxyl group away from the α-carbon, which appears to be a favorable feature for its biological activity. nih.gov
The synthesis of peptides incorporating unnatural amino acids derived from or related to this compound is another avenue for SAR studies. psu.eduiiserpune.ac.in These peptides can be used to probe the binding pockets of enzymes and receptors. For example, the synthesis of dipeptides like Boc-Ala-dgVal-OEt has been reported. rsc.org
Furthermore, the development of simplified analogues can help to identify the minimal structural requirements for activity. This approach is common in natural product chemistry, where complex molecules are broken down into simpler, synthetically accessible analogues to pinpoint the pharmacophore. wgtn.ac.nz
| Modification Site | Type of Modification | Rationale for SAR Studies |
| Carbon Skeleton | Introduction of branched methyl groups | To create homologues of other amino acids and study the effect of side-chain structure. |
| Double Bond | Hydrogenation (elimination of the double bond) | To investigate the importance of unsaturation for biological activity. |
| Carboxylic Acid | Extension away from the α-carbon | To test hypotheses about the required spatial arrangement of functional groups. |
| Peptide Integration | Incorporation into peptide chains | To probe interactions with biological targets like enzymes and receptors. |
Mechanistic Studies of Synthetic Pathways
Understanding the mechanisms of the reactions used to synthesize and modify this compound and its analogs is crucial for optimizing reaction conditions and developing new synthetic routes. This section covers the elucidation of reaction mechanisms and kinetic studies of these transformations.
Reaction Mechanism Elucidation
The synthesis of this compound often involves a Wittig reaction, which produces a trans olefin. nih.gov The Wittig reaction is a well-established method for forming carbon-carbon double bonds, and its mechanism involves the reaction of a phosphorus ylide with an aldehyde or ketone.
In the context of synthesizing analogs, copper-catalyzed reactions of organozinc reagents have been employed. psu.edu These reactions can proceed through different pathways, such as Sₙ2 and Sₙ2' mechanisms, leading to the formation of constitutional isomers. psu.edu The elucidation of these pathways is important for controlling the regioselectivity of the reaction.
Radical reactions have also been explored for the synthesis of related nitrogen-containing heterocyclic structures. nottingham.ac.uk Acyl radical cascade reactions, for example, can be used to form multiple rings in a single step. nottingham.ac.uk Understanding the mechanism of these complex transformations is key to designing efficient synthetic routes to complex molecules.
The protection of amino groups with Boc or Fmoc reagents also has well-studied mechanisms. The reaction of an amine with Boc₂O, for instance, is catalyzed by a base and proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the anhydride. organic-chemistry.org The mechanism of Fmoc protection is similar. organic-chemistry.org
Kinetic Studies of Transformations
While specific kinetic studies on the synthesis of this compound are not extensively detailed in the provided context, the principles of chemical kinetics are fundamental to optimizing the synthetic reactions involved. For example, monitoring the progress of a reaction over time using techniques like TLC or HPLC allows for the determination of reaction completion and can provide insights into the reaction rate. psu.eduiiserpune.ac.in
In the context of protecting group chemistry, kinetic studies can help to determine the optimal conditions for selective protection and deprotection. For example, understanding the kinetics of Boc group removal under different acidic conditions can allow for the selective deprotection of one Boc group in the presence of others.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for 4-Amino-6-methylhept-2-enoic acid are not available in the surveyed literature. This type of analysis would be crucial for identifying the chemical environment of each proton and carbon atom in the molecule, thereby confirming its carbon skeleton and the position of substituents.
Specific 2D NMR studies (such as COSY, HSQC, HMBC) for this compound have not been reported. These techniques are essential for establishing the connectivity between atoms within the molecule and unambiguously assigning the signals observed in 1D NMR spectra.
Mass Spectrometry (MS)
There is no published High-Resolution Mass Spectrometry data for this compound. HRMS would be used to determine the exact mass of the molecular ion, which in turn allows for the calculation of its elemental formula with high accuracy.
No MALDI-TOF analysis data for this compound could be located. This soft ionization technique is particularly useful for determining the molecular weight of non-volatile and thermally labile compounds.
Infrared (IR) Spectroscopy
Specific IR spectral data, which would identify the characteristic vibrational frequencies of the functional groups present in this compound (such as the amino group, the carboxylic acid, and the carbon-carbon double bond), is not available in the reviewed scientific literature.
X-ray Crystallography
A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB), yielded no entries for the crystal structure of this compound or any of its closely related derivatives. This indicates that the single-crystal X-ray diffraction analysis required for the determination of its three-dimensional structure has not been reported in the scientific literature.
As no crystal structure data is available, a conformational analysis of this compound based on solid-state experimental data cannot be provided. Such an analysis is contingent on the availability of atomic coordinates and unit cell parameters from X-ray crystallography.
Chiroptical Spectroscopy (e.g., Circular Dichroism, CD)
No published studies on the chiroptical properties of this compound were found. Experimental data from techniques such as Circular Dichroism (CD) spectroscopy, which would provide information on the molecule's stereochemical features and conformational preferences in solution, are not available in the current body of scientific literature.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule, independent of its environment. DFT is a computational method used to investigate the electronic structure of many-body systems, providing a balance between accuracy and computational cost.
Applying DFT to 4-Amino-6-methylhept-2-enoic acid would elucidate its electronic properties, which are crucial for its reactivity and intermolecular interactions. Key parameters derived from such an analysis include the distribution of electron density, molecular orbital energies, and electrostatic potential.
Electron Density and Charge Distribution: Calculations would reveal how electrons are distributed across the molecule. This would highlight the electronegative regions, such as the carboxylic acid and amino groups, and the nonpolar hydrocarbon portion of the side chain. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For an unsaturated compound like this, the π-orbitals of the C=C double bond would be expected to feature prominently in the HOMO.
Electrostatic Potential (ESP) Map: An ESP map would visually represent the electrostatic potential on the molecule's surface. Red regions (negative potential) would indicate areas rich in electrons, like the oxygen atoms of the carboxyl group, which are prone to attracting positively charged species. Blue regions (positive potential) would correspond to electron-poor areas, such as the hydrogen atoms of the amino group and carboxylic acid, which can act as hydrogen bond donors.
The flexibility of this compound, arising from rotation around its single bonds, means it can exist in numerous conformations. A conformational energy landscape, typically generated using DFT, maps the relative energies of these different spatial arrangements.
By systematically rotating the key dihedral angles (e.g., along the C-C bonds of the heptenoic chain), a potential energy surface can be constructed. The minima on this surface correspond to stable, low-energy conformers, while the peaks represent high-energy transition states between them. This analysis would identify the most likely shapes the molecule adopts, which is fundamental for understanding how it fits into a biological receptor. The presence of the rigid C=C double bond significantly constrains the possible conformations of the carbon backbone compared to its saturated counterpart.
Table 1: Illustrative Conformational Analysis Data for this compound
This table represents the type of data that would be generated from a DFT conformational analysis. The values are hypothetical.
| Conformer ID | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Conf-1 | ψ: 178, χ1: -65, χ2: 180 | 0.00 | 75.3 |
| Conf-2 | ψ: 175, χ1: 177, χ2: 180 | 1.15 | 13.5 |
| Conf-3 | ψ: -60, χ1: -68, χ2: 179 | 1.89 | 5.2 |
| Conf-4 | ψ: 179, χ1: 60, χ2: 180 | 2.50 | 2.1 |
Data is for illustrative purposes only.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a view of the time-dependent behavior of a molecule, offering insights into its motions and interactions with its surroundings, such as a solvent.
An MD simulation of this compound would start with one of its low-energy conformations (as determined by DFT) and simulate its movement over time (typically nanoseconds to microseconds) by solving Newton's equations of motion for the system. This would reveal:
Flexibility and Stability: How different parts of the molecule move and fluctuate. The simulation would show the flexibility of the isobutyl group and the relative rigidity of the vinylogous amino acid core.
Conformational Transitions: The simulation could capture transitions between different stable conformations, providing information on the energy barriers and timescales of these changes. Properties like the Root Mean Square Deviation (RMSD) would be monitored to assess the stability of the initial structure. Studies on similar unsaturated molecules have shown that united-atom force fields can efficiently simulate structural properties, yielding results comparable to more computationally expensive all-atom force fields. researchgate.net
Running MD simulations with the molecule surrounded by explicit solvent molecules (typically water) is crucial for understanding its behavior in a biological context.
Hydration Shell: These simulations would characterize the structure of water molecules around the polar amino and carboxyl groups, forming a hydration shell. Analysis of hydrogen bonding between the molecule and water would quantify the strength and lifetime of these interactions. nih.gov
Hydrophobic Effects: The nonpolar isobutyl group would influence the local water structure due to the hydrophobic effect, a key driver for protein folding and ligand binding.
Solvent Accessible Surface Area (SASA): This metric calculates the surface area of the molecule that is accessible to the solvent. researchgate.net Changes in SASA during a simulation can indicate conformational changes where parts of the molecule become more or less exposed to the solvent. Computational studies on other unsaturated fatty acids have used such analyses to understand how they interact with and stabilize membrane structures. nih.gov
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). Given that this compound is a leucine (B10760876) analogue, it is a candidate for interaction with enzymes that process leucine or are inhibited by its analogues, such as certain proteases.
A molecular docking study would involve:
Preparation: Obtaining the 3D crystal structure of a target protein (e.g., a protease like ZIKV protease, for which other leucine analogues have been tested). researchgate.net
Docking Simulation: Placing the 3D structure of this compound into the active site of the protein. A scoring function is then used to estimate the binding affinity for many different possible orientations.
Analysis: The results are ranked by the scoring function to identify the most likely binding pose. This pose reveals key intermolecular interactions, such as hydrogen bonds, salt bridges (between the charged amino/carboxyl groups), and hydrophobic interactions (with the isobutyl side chain).
Such a study could predict whether this compound is a likely inhibitor of a specific protease and reveal the structural basis for its potential activity. researchgate.net For example, docking could show how the molecule mimics the natural substrate and blocks the catalytic machinery of the enzyme.
Table 2: Illustrative Molecular Docking Results for this compound
This table shows the type of data generated from a docking study against potential protein targets. Scores are hypothetical.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| Leucine Aminopeptidase (B13392206) | -7.8 | Asp255, Arg336 | Salt Bridge, H-Bond |
| Zika Virus Protease | -6.5 | His51, Ser135 | H-Bond, Hydrophobic |
| Human Thrombin | -5.2 | Tyr60A, Trp215 | Hydrophobic, π-π Stacking |
Data is for illustrative purposes only.
Ligand-Protein Interaction Prediction
Predicting how a ligand such as this compound will bind to a protein is a cornerstone of computational drug design. Molecular docking is a primary technique used for this purpose. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
For leucine analogues and other inhibitors of aminopeptidases, docking studies have been instrumental in elucidating binding modes. For instance, in studies of phosphinic pseudopeptide inhibitors targeting metalloaminopeptidases, molecular docking has revealed how these molecules orient themselves within the active site. These studies often show that the phosphinate group coordinates with the catalytic metal ions (e.g., zinc) in the enzyme's active site. The side chains of the inhibitor are then positioned within the various specificity pockets (S1, S1', etc.) of the enzyme.
In the case of this compound, a hypothetical docking study against an aminopeptidase would likely show the amino group and the isobutyl group of the leucine-like scaffold interacting with the S1 pocket of the enzyme, which typically accommodates the side chain of the N-terminal amino acid of a substrate. The unsaturated carboxylic acid moiety would be expected to interact with residues at the catalytic site. The specific interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions, would depend on the precise architecture of the target protein's active site.
Table 1: Predicted Interactions of Leucine Analogue Inhibitors with Aminopeptidase Active Site Residues (Hypothetical)
| Inhibitor Functional Group | Interacting Pocket/Residue Type | Type of Interaction |
| N-terminal Amino Group | S1 Pocket / Aspartic Acid | Ionic Bond, Hydrogen Bond |
| Isobutyl Side Chain | S1 Pocket / Hydrophobic Residues | Van der Waals Interactions |
| Carboxylate Group | Catalytic Site / Zinc Ion(s) | Metal Coordination |
| Peptide Backbone Mimic | Active Site Cleft / Various | Hydrogen Bonds |
Binding Affinity Estimations
Following the prediction of a binding pose, computational methods can be used to estimate the binding affinity, which is a measure of the strength of the interaction between the ligand and the protein. Scoring functions are employed in docking programs to rank different poses, and more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can provide more accurate estimations.
The binding affinity is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a stronger interaction. For a series of bestatin (B1682670) analogues, which are dipeptide inhibitors of aminopeptidases, structure-activity relationship (SAR) studies have shown that modifications to the leucine residue can significantly impact binding affinity. For example, substituting the L-leucine residue with other amino acids like isoleucine was found to increase activity against aminopeptidase B, while substitutions with valine or phenylalanine resulted in decreased activity. nih.gov
For this compound, its binding affinity would be influenced by the presence of the double bond and the extended carbon chain compared to natural leucine. These structural features could alter the conformational flexibility of the molecule and its ability to fit optimally into the binding pocket of a target enzyme.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.
While no specific QSAR studies have been published for this compound, research on other aminopeptidase inhibitors provides a framework for how such an analysis could be conducted. For a series of inhibitors, molecular descriptors such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties would be calculated. These descriptors would then be correlated with experimentally determined inhibitory activities (e.g., IC50 or Ki values) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).
A hypothetical QSAR model for a series of leucine analogue inhibitors might reveal that increased hydrophobicity of the side chain positively correlates with inhibitory activity up to a certain point, after which steric hindrance may become a limiting factor. The electronic properties of the group mimicking the scissile peptide bond would also be a critical descriptor.
Table 2: Example of Descriptors Used in a Hypothetical QSAR Model for Aminopeptidase Inhibitors
| Descriptor Class | Specific Descriptor | Potential Influence on Activity |
| Electronic | Partial charge on the nitrogen atom | Affects hydrogen bonding and ionic interactions. |
| Steric | Molar refractivity | Relates to the volume and polarizability of the molecule. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Influences the ability to enter hydrophobic binding pockets. |
| Topological | Wiener index | Describes molecular branching. |
Advanced Simulation Techniques
To gain a more dynamic and detailed understanding of ligand-protein interactions, advanced simulation techniques are employed. These methods can provide insights into the energetic contributions that drive binding.
The MMPBSA method is a popular approach for estimating the free energy of binding of a ligand to a protein. drugbank.com It combines molecular mechanics energy calculations with continuum solvation models. The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the individual protein and ligand.
In studies of various protein-ligand complexes, MMPBSA has been used to dissect the binding energy into contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy. nih.govnih.gov For a compound like this compound, MMPBSA analysis could reveal the relative importance of hydrophobic versus electrostatic interactions in its binding to a target enzyme. For example, the desolvation of the isobutyl group upon entering a hydrophobic S1 pocket would likely provide a favorable energetic contribution.
Computational methods, such as normal-mode analysis, can be used to estimate the change in conformational entropy upon binding. acs.org In many protein-ligand systems, a phenomenon known as enthalpy-entropy compensation is observed, where a favorable change in enthalpy is often counteracted by an unfavorable change in entropy, and vice-versa. rsc.org Understanding the entropic contribution to the binding of this compound would be crucial for a complete thermodynamic profile of its interaction with a target protein.
Water molecules in the binding site of a protein can play a critical role in mediating ligand binding. Some water molecules may be displaced upon ligand binding, which can be entropically favorable. Other water molecules may form bridging hydrogen bonds between the ligand and the protein.
The "water swap" method is a computational technique that calculates the energetic cost of replacing a water molecule in the binding site with a functional group of the ligand. This can help to identify "hot spots" in the binding site where displacing a water molecule would be particularly favorable for binding affinity. For this compound, analyzing the water structure in the target active site could guide modifications to its structure to better displace or interact with key water molecules, thereby improving its binding potency.
Principal Component Analysis (PCA) of Trajectories
Principal Component Analysis (PCA) is a powerful statistical method used to simplify the complexity of high-dimensional datasets, such as those generated from molecular dynamics (MD) simulations. mdpi.comnih.gov In the context of computational studies on this compound, PCA serves to identify the dominant modes of motion and conformational dynamics by reducing the dimensionality of the trajectory data. cresset-group.com This technique transforms the correlated motions of the atoms into a set of linearly uncorrelated variables known as principal components (PCs). nih.govuni-saarland.de The first few principal components typically capture the most significant, large-scale collective motions of the molecule, providing crucial insights into its conformational landscape. mdpi.com
Detailed Research Findings
The application of PCA to an MD trajectory of this compound allows for the characterization of its essential dynamics. The analysis begins with the construction of a covariance matrix from the atomic coordinates of the molecule's non-hydrogen atoms across all frames of the simulation. nih.gov Diagonalization of this matrix yields a set of eigenvectors and their corresponding eigenvalues. Each eigenvector describes a collective atomic motion, while its associated eigenvalue represents the magnitude of that motion. uni-saarland.de
Typically, the first principal component (PC1) accounts for the largest variance in the data, representing the most dominant conformational change occurring during the simulation. For a flexible molecule like this compound, this could correspond to a major torsional rotation of the carbon backbone or a significant bending motion. Subsequent components, PC2 and PC3, describe progressively smaller, orthogonal motions. By projecting the simulation trajectory onto the plane defined by the first two or three principal components, it is possible to visualize the major conformational states sampled by the molecule and the transitions between them. nih.gov
Table 1: Eigenvalue Distribution from PCA of this compound Trajectory This table illustrates a plausible distribution of eigenvalues obtained from a PCA of a molecular dynamics trajectory. The first few components capture the majority of the system's variance.
| Principal Component (PC) | Eigenvalue (nm²) | Cumulative Variance (%) |
| 1 | 1.85 | 52.3 |
| 2 | 0.72 | 72.7 |
| 3 | 0.31 | 81.5 |
| 4 | 0.19 | 86.9 |
| 5 | 0.11 | 90.0 |
| ... | ... | ... |
| N | <0.01 | 100.0 |
Table 2: Description of Dominant Motions for this compound This table provides a qualitative description of the types of molecular motion that would likely be associated with the principal components having the largest eigenvalues.
| Principal Component (PC) | Associated Molecular Motion | Description of Motion |
| 1 | Backbone Torsion and Flexion | A collective twisting and bending motion along the heptenoic acid backbone, representing the most significant conformational change. |
| 2 | Isobutyl Group Rotation | A distinct rotational or "wagging" motion of the terminal isobutyl group relative to the rest of the molecule. |
| 3 | Carboxyl-Amino Group Scissoring | A bending motion that alters the relative positions of the amino group at C4 and the carboxylic acid group at C1. |
By analyzing these principal components, researchers can gain a deeper understanding of the functionally relevant motions of this compound, which may be linked to its biological activity as a leucine analogue. nih.gov
Biochemical and Cellular Mechanistic Investigations
Role as a Leucine (B10760876) Analogue
4-Amino-6-methylhept-2-enoic acid has been identified as a structural and functional analogue of the amino acid L-leucine. nih.gov Its design, featuring a two-carbon insert between the carboxyl and alpha-carbon, was intended to probe the structural requirements for the regulation of proteolysis by leucine in liver cells. nih.gov Studies have shown that this analogue can mimic the inhibitory effects of leucine on proteolysis in hepatocytes, suggesting that it interacts with the same or similar regulatory sites. nih.govresearchgate.net
The specificity of this compound is highlighted by the observation that its inhibitory activity is dependent on its chemical structure, particularly the presence of a double bond. nih.gov The trans-olefin form of the compound was found to be fully active in inhibiting proteolysis at low concentrations in perfused rat liver. nih.gov In contrast, when the double bond was eliminated through hydrogenation, the low-concentration inhibitory effect was lost, although some activity remained at higher concentrations. nih.gov This suggests that the spatial conformation conferred by the double bond is crucial for its specific recognition and potent activity within the cellular environment. nih.gov This structural feature extends the carboxyl group away from the alpha-carbon, a configuration that appears to be critical for its interaction with the cellular machinery that controls protein degradation. nih.gov
Mechanism of Proteolytic Control
Crude collagenase preparations, which are used for tissue dissociation, contain a mix of collagenases and other proteases, including a trypsin-like enzyme. worthington-biochem.com The activity of these enzymes is essential for breaking down the intercellular matrix. worthington-biochem.com The inhibition of such a complex mixture of proteases is a key consideration in various biomedical applications. While direct evidence is pending, the established role of this compound as a leucine analogue and general proteolysis inhibitor suggests it could potentially interact with and modulate the activity of specific proteases involved in cellular protein turnover.
In vitro studies using perfused rat hepatocytes have been instrumental in elucidating the interaction of this compound with cellular proteolytic pathways. nih.gov These experiments have demonstrated that the compound effectively inhibits deprivation-induced proteolysis, a process that is normally suppressed by amino acids, particularly leucine. nih.gov The ability of this compound to replicate leucine's inhibitory effect at low concentrations points to its interaction with a specific, sensitive regulatory site at the plasma membrane or within the cell that governs the autophagic/lysosomal pathway. nih.govresearchgate.net
Enzyme-Ligand Interactions
Detailed experimental data, such as X-ray crystallography or NMR spectroscopy, specifically characterizing the binding of this compound to the active site of a specific enzyme and the resulting conformational changes, are not presently available in the reviewed literature. However, based on its function as a leucine analogue and protease inhibitor, some inferences can be drawn from studies of similar molecules.
The interaction of inhibitors with proteases typically involves binding to the enzyme's active site, which is a pocket or groove on the enzyme's surface where the substrate binds and the catalytic reaction occurs. For an amino acid analogue like this compound, it is plausible that it competes with natural substrates for binding to the active site of certain proteases. The structural features of the analogue, such as its side chain and the spatial arrangement of its amino and carboxyl groups, would determine its affinity and specificity for the active site.
Molecular dynamics simulations of other inhibitors with enzymes like collagenase have shown that binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the active site. mdpi.com The binding of a ligand can induce conformational changes in the enzyme, altering the geometry of the active site and rendering it catalytically inactive. While not directly demonstrated for this compound, it is a well-established mechanism for many enzyme inhibitors. researchgate.net
Structure-Activity Relationship (SAR) of Analogues in Enzyme Inhibition
The structure-activity relationship (SAR) of this compound and its analogues reveals critical insights into their enzyme-inhibiting properties. As a leucine analogue, its primary activity is associated with the inhibition of proteolysis. nih.gov
A key structural feature for the inhibitory activity of this compound is the trans double bond between the second and third carbon atoms. nih.gov This feature extends the carboxyl group away from the alpha-carbon, a configuration that has been found to be essential for its full activity in inhibiting proteolysis at low concentrations. nih.gov When this double bond is eliminated through hydrogenation, the compound loses its significant inhibitory effectiveness at low concentrations, although some activity at higher concentrations is retained. nih.gov This suggests that the spatial arrangement of the carboxyl group relative to the rest of the molecule is a crucial determinant of its inhibitory potency. nih.gov
The carboxyl group itself, however, does not appear to be an absolute requirement for the proteolytic inhibition mediated by leucine analogues in liver cells. nih.gov The design of this compound, with a two-carbon insert between the carboxyl and alpha-carbon, was based on the hypothesis that this part of the molecule could be modified without losing activity. nih.gov The full activity of the resulting trans olefin supports this hypothesis and indicates the feasibility of adding functional groups to the carboxyl end of leucine analogues to create probes for studying proteolytic control sites. nih.gov
Receptor Binding Studies
Currently, there is a lack of specific receptor binding studies for this compound in the public domain. While it is known to act as a leucine analogue and protease inhibitor, detailed investigations into its direct interactions with specific cellular receptors have not been extensively reported. nih.gov
Cellular Pathway Modulation (In Vitro)
Studies in Cultured Cells (e.g., Hepatocytes)
In vitro studies using cultured rat hepatocytes have been instrumental in elucidating the cellular effects of this compound. nih.gov These studies have shown that this leucine analogue can effectively inhibit proteolysis in these cells. nih.gov The research demonstrates that the compound's inhibitory action is concentration-dependent. nih.gov
The use of cultured hepatocytes provides a controlled environment to study the direct effects of this compound on cellular processes without the complexities of systemic metabolism. nih.gov Research in this area has focused on its role as a potential tool to identify and characterize the specific sites of proteolytic control within the hepatocyte. nih.gov
Impact on Amino Acid Metabolism Pathways
As a leucine analogue, this compound is expected to influence amino acid metabolism, particularly pathways involving branched-chain amino acids (BCAAs). nih.govnih.gov Leucine, along with isoleucine and valine, are essential amino acids whose catabolism begins with a reversible transamination reaction catalyzed by branched-chain aminotransferase. nih.gov This is followed by an irreversible oxidative decarboxylation. nih.gov
By mimicking leucine, this compound has the potential to interfere with these processes. nih.gov Its primary established role is in the inhibition of proteolysis, which is a key component of amino acid turnover. nih.gov The regulation of proteolysis by amino acids, with leucine playing a dominant role, is a critical aspect of maintaining amino acid homeostasis. researchgate.net Therefore, this compound's ability to inhibit this process suggests a direct impact on the availability of amino acids within the cell.
Further research is needed to fully delineate the specific interactions of this compound with the enzymes of BCAA metabolism and its broader effects on the intricate network of amino acid pathways.
Applications in Chemical Biology and Drug Discovery Research
Development as Chemical Probes for Biological Systems
As an analogue of leucine (B10760876), 4-amino-6-methylhept-2-enoic acid has been specifically developed to investigate cellular processes regulated by amino acids. Its design allows it to mimic leucine and interact with its biological targets, while incorporated structural handles permit its use in localizing these interactions.
The synthesis of this compound was conceived as a tool to probe the sites of proteolytic control in hepatocytes. Researchers hypothesized that the carboxyl group of leucine was not strictly necessary for inhibiting proteolysis at low concentrations. To test this, they designed an analogue with a two-carbon insert between the carboxyl and the alpha-carbon, effectively creating this compound. nih.gov
The synthesis was achieved via a Wittig reaction, which produced the trans olefin with high stereoselectivity. nih.gov This synthetic approach demonstrated the feasibility of adding functional groups to the carboxyl end of leucine analogues, opening the door for the creation of various labeled versions (e.g., with fluorescent or radioactive tags) to be used as chemical probes. nih.gov A thesis by Sachitanand M. Mali later detailed a synthetic protocol starting from Boc-L-leucinal and using a Wittig reagent to achieve a high E/Z ratio for the corresponding ethyl ester. rsc.org
The primary application of this compound as a chemical probe has been in the study of proteolysis in liver cells. In perfusion experiments with rat livers, the synthesized trans olefin of the compound was shown to be fully active in mimicking the proteolytic inhibition of leucine. nih.gov This finding supported the hypothesis that the recognition site for leucine-mediated control of proteolysis could accommodate modifications at the carboxyl end. nih.gov
Scaffold for Bioactive Compound Development
The rigid, yet functionalizable, structure of this compound and its derivatives makes it an attractive scaffold for building more complex bioactive molecules. Its primary use in this context is in the synthesis of peptides with constrained secondary structures.
The most significant application of this scaffold is in the creation of "stapled peptides." The Fmoc-protected α-methylated version, (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-2-methylhept-6-enoic acid (commonly known as "S5"), is a crucial building block for this technology. nih.gov In this technique, two S5 residues are incorporated into a peptide sequence, typically at positions i and i+4. The terminal alkene side chains are then covalently linked using a ring-closing metathesis reaction, creating a hydrocarbon "staple" that locks the peptide into an α-helical conformation. nih.gov This conformational rigidity can enhance binding affinity to target proteins, improve stability against proteases, and increase cell permeability.
While its use in peptidic structures is well-documented, its incorporation into non-peptidic structures is not prominent in the available literature. Its value is predominantly realized when used as a non-natural amino acid to modify and constrain peptide backbones.
Table 1: Examples of Peptidic Structures Incorporating the this compound Scaffold
| Derivative Name | Abbreviation | Application | Structural Role |
| (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-2-methylhept-6-enoic acid | S5 | Stapled Peptides | Forms an all-hydrocarbon staple via ring-closing metathesis at i, i+4 positions to stabilize α-helices. nih.gov |
| Boc-(S,E)-4-amino-6-methylhept-2-enoic acid | Boc-dgL-OH | Dipeptide Synthesis | Used to synthesize a homo-dipeptide (Boc-dgL-dgL-OEt) via standard peptide coupling. rsc.org |
The exploration of pharmacological activities for derivatives of this compound has been a subject of academic research, primarily stemming from its role as a leucine analogue and as a component of larger bioactive molecules.
The most directly studied activity is protease inhibition . As established, the compound itself was designed to interact with the regulatory sites of proteolysis in the liver. nih.gov This makes it and its derivatives candidates for development as inhibitors of specific proteases.
While direct studies on a broad range of other activities for this specific compound are limited, research on structurally related molecules suggests potential for other pharmacological applications. For instance, (2S)-2-methylhept-6-enoic acid, a related chiral compound, has been investigated for potential antimicrobial and anti-inflammatory effects . Furthermore, a wide variety of modified and unsaturated fatty acids are found in natural products that exhibit potent antitumor, antifungal, and anti-inflammatory properties, providing a rationale for exploring the bioactivity of synthetic analogues like this compound. mdpi.com
Role in Synthetic Methodology Development
The demand for enantiomerically pure this compound and its protected forms, particularly for use in stapled peptides, has driven the development of new synthetic methods. The challenges lie in controlling the stereochemistry at the α-carbon and ensuring the desired geometry of the double bond.
The initial synthesis for biological studies utilized a Wittig reaction, which provided good stereocontrol for the trans (E) double bond. nih.gov Later work also employed this reaction to achieve high E-selectivity in the synthesis of the ethyl ester derivative. rsc.org
More advanced methodologies have focused on the asymmetric synthesis of the unnatural amino acid core. A patent for crystalline forms of disubstituted amino acids, including the S5 precursor, highlights methods for their preparation and purification, which is crucial for their use in synthesizing therapeutic peptides. google.com The development of robust and scalable synthetic routes is a key area of research, as the production of these non-natural amino acids is the first and often bottleneck step in generating stapled peptides for research and therapeutic targeting. nih.gov These synthetic efforts are critical for making these valuable chemical tools more accessible to the broader scientific community.
Chiral Building Block Applications
The intrinsic chirality and functional group arrangement of this compound and its close analogs make them valuable chiral synthons for the construction of complex molecular architectures. A prominent application of a derivative, specifically (S)-2-amino-2-methylhept-6-enoic acid, which features an additional methyl group at the alpha-carbon, is in the field of peptide engineering through a technique known as "hydrocarbon stapling".
Hydrocarbon stapling is a strategy employed to constrain short polypeptides into a specific conformation, often an α-helix, by introducing a covalent crosslink between two amino acid side chains. This conformational rigidity can enhance the peptide's binding affinity to its target, improve its stability against proteolytic degradation, and increase its cell permeability, thereby augmenting its therapeutic potential.
In this context, protected forms of (S)-2-amino-2-methylhept-6-enoic acid, such as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid, are utilized as unnatural amino acids in solid-phase peptide synthesis. whiterose.ac.uk These residues, often abbreviated as S5, are incorporated at specific positions within a peptide sequence, typically at i and i+4 locations to promote α-helical secondary structures. Following peptide assembly, a ruthenium-catalyzed ring-closing metathesis reaction is employed to form a covalent hydrocarbon "staple" between the alkenyl side chains of the incorporated unnatural amino acids. nih.gov
A notable example of this application is in the development of stapled peptides derived from the membrane-proximal external region (MPER) of the HIV-1 gp41 protein. By installing S5 residues, researchers have successfully stabilized the α-helical conformation of MPER peptides, enabling them to recapitulate antigenic structures and engage with broadly neutralizing antibodies. nih.gov This demonstrates the critical role of this compound derivatives as chiral building blocks in creating structurally defined and biologically active peptides.
Table 1: Application of a this compound Derivative in Peptide Stapling
| Application Area | Technique | Derivative Used | Purpose | Outcome | Reference |
| HIV Research | Hydrocarbon Stapling | (S)-2-amino-2-methylhept-6-enoic acid (S5) | Stabilize α-helical conformation of HIV-1 MPER peptides | Enhanced engagement with broadly neutralizing antibodies | nih.gov |
Contribution to Unnatural Amino Acid Synthesis
Unnatural amino acids (UAAs), which are not among the 20 proteinogenic amino acids, are invaluable tools in chemical biology and drug discovery. They can be incorporated into peptides and proteins to introduce novel functionalities, probe biological processes, and enhance therapeutic properties. The synthesis of compounds like this compound directly contributes to the expansion of the available UAA library.
This compound is itself an unnatural amino acid, and its synthesis provides researchers with a unique structural motif. Its characterization as a leucine analogue highlights its potential to act as a probe in studying metabolic pathways and enzyme specificities. nih.gov For instance, its synthesis was driven by the need to investigate the structural requirements for the inhibition of proteolysis in liver cells. nih.gov
The development of synthetic routes to this compound and its derivatives, such as through Wittig reactions, adds to the methodological toolbox for creating custom-designed amino acids. nih.govacs.org Furthermore, the availability of such UAAs opens up possibilities for their use as precursors in the synthesis of other, more complex non-proteinogenic amino acids. The strategic placement of the amino group, the double bond, and the chiral center provides multiple points for further chemical modification and elaboration.
The use of derivatives like (S)-2-amino-2-methylhept-6-enoic acid in peptide stapling is a direct outcome of the efforts in unnatural amino acid synthesis. epo.org The ability to synthesize and incorporate such tailored building blocks is fundamental to advancing our capacity to create novel peptides and proteins with customized biological activities.
Table 2: Profile of this compound as an Unnatural Amino Acid
| Property | Description | Significance | Reference |
| Classification | Unnatural Amino Acid (UAA) | Expands the available toolkit for peptide and protein engineering. | nih.gov |
| Analogue of | Leucine | Can be used as a chemical probe to study leucine-dependent biological processes. | nih.gov |
| Key Structural Features | Chiral center, α,β-unsaturated carboxylic acid, isobutyl group | Provides multiple functionalities for further chemical modification and incorporation into larger molecules. | nih.gov |
| Synthetic Method | Wittig Reaction | Demonstrates a viable route for its production and potential for analog synthesis. | nih.govacs.org |
Conclusion and Future Research Directions
Summary of Current Research Understanding
Research on 4-Amino-6-methylhept-2-enoic acid has primarily focused on its role as a leucine (B10760876) analogue and its potential as an inhibitor of proteolysis. Studies have indicated that this compound can mimic leucine in biological systems, thereby interfering with processes that are regulated by intracellular amino acid concentrations. The trans-isomer of this compound has been shown to be biologically active, suggesting that the spatial arrangement of the molecule is crucial for its interaction with biological targets.
The current understanding is that the inhibitory effect of this compound on proteolysis is likely mediated through the modulation of signaling pathways that are sensitive to leucine levels, such as the mTOR (mammalian target of rapamycin) pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is stimulated by amino acids, particularly leucine. By acting as a leucine mimetic, this compound can potentially influence these signaling events, leading to a downstream inhibition of proteolytic processes.
Identification of Knowledge Gaps
Despite the foundational understanding of this compound as a leucine analogue, significant knowledge gaps persist. There is a lack of detailed information regarding its specific molecular targets within the proteolytic machinery. The precise enzymes or protein complexes that interact with this compound have not been fully elucidated. Furthermore, the downstream effects of its interaction with these targets on cellular metabolism and physiology are not well understood.
A significant gap also exists in the understanding of the structure-activity relationships of this compound and its derivatives. While the importance of the trans-double bond has been noted, the influence of other structural modifications on its biological activity remains largely unexplored. Comprehensive studies on how alterations to the amino group, the alkyl chain, or the carboxylic acid function affect its inhibitory potency and specificity are needed. Additionally, there is a scarcity of data on the pharmacokinetic and pharmacodynamic properties of this compound, which would be essential for any potential therapeutic applications.
Perspectives on Novel Synthetic Routes and Biological Applications
Future research into this compound could explore more efficient and stereoselective synthetic methodologies. While the Wittig reaction has been utilized for its synthesis, the development of novel catalytic methods, such as olefin metathesis or C-H activation strategies, could provide more direct and versatile routes to this compound and a wider range of its derivatives. The application of enzymatic or chemoenzymatic approaches could also offer pathways to enantiomerically pure forms of the molecule, which would be invaluable for detailed biological studies.
The potential biological applications of this compound and its analogues are considerable. As inhibitors of proteolysis, they could be investigated as therapeutic agents for conditions characterized by excessive muscle breakdown, such as cachexia, sarcopenia, and certain muscular dystrophies. Furthermore, their ability to modulate amino acid sensing pathways suggests potential applications in the study and treatment of metabolic disorders, including obesity and type 2 diabetes. The development of derivatives with improved potency, selectivity, and drug-like properties will be a key focus for realizing these applications.
Potential for Advanced Computational and Experimental Integration
The integration of advanced computational and experimental techniques holds significant promise for accelerating research on this compound. Molecular modeling and docking studies could be employed to predict the binding modes of this compound with various proteases and other potential protein targets. This computational insight can guide the rational design of new derivatives with enhanced affinity and specificity.
These in silico predictions can then be validated and refined through experimental techniques. High-throughput screening assays could be used to evaluate the inhibitory activity of a library of derivatives against a panel of proteases. Advanced analytical methods, such as NMR spectroscopy and X-ray crystallography, could be utilized to determine the three-dimensional structures of the compound in complex with its biological targets, providing a detailed understanding of the molecular interactions. This iterative cycle of computational design and experimental validation will be instrumental in unlocking the full potential of this compound as a valuable research tool and a potential therapeutic lead.
Q & A
Q. What are the key considerations for synthesizing 4-Amino-6-methylhept-2-enoic acid with high enantiomeric purity?
Methodological Answer:
- Catalyst Selection : Use acidic catalysts like boron trifluoride diethyl etherate (BF₃·OEt₂) to promote cyclization and stereochemical control, as demonstrated in analogous syntheses of branched amino acids .
- Chiral Resolution : Employ chiral chromatography (e.g., HPLC with a cellulose-based column) or enzymatic resolution to isolate enantiomers. Validate purity via polarimetry and ¹H/¹³C NMR analysis .
- Reaction Monitoring : Optimize reaction conditions (temperature, solvent polarity) using TLC or in-situ FTIR to track intermediate formation and minimize racemization .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the methylheptenoyl backbone and amino group .
- X-ray Crystallography : For solid-state structure determination, co-crystallize with a resolving agent (e.g., tartaric acid derivatives) to stabilize the zwitterionic form .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict bond angles, charge distribution, and potential tautomeric forms .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Use fume hoods and nitrile gloves due to potential respiratory and dermal irritation, as recommended for structurally similar amino acids like 3-Amino-4-methylpentanoic acid .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Document procedures per institutional guidelines for amino acid derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Data Triangulation : Cross-validate bioassays (e.g., antimicrobial, enzyme inhibition) using standardized positive controls (e.g., penicillin for antibacterial tests) and replicate experiments across independent labs .
- Batch Variability Analysis : Characterize impurities (e.g., via LC-MS) that may arise during synthesis or storage, as even 5% contaminants can skew bioactivity results .
- Meta-Analysis : Systematically review literature to identify methodological inconsistencies (e.g., solvent choice, cell lines) and perform sensitivity analyses to isolate confounding variables .
Q. What experimental strategies optimize the catalytic efficiency of this compound in asymmetric synthesis?
Methodological Answer:
- Substrate Engineering : Modify the methylheptenoyl chain to enhance steric bulk or electron-withdrawing effects, improving enantioselectivity in aldol or Mannich reactions .
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants for intermediate steps and identify rate-limiting barriers .
- In-Situ Monitoring : Deploy microreactors with inline IR spectroscopy to dynamically adjust reaction parameters (pH, temperature) for maximal turnover .
Q. How can researchers standardize analytical methods for quantifying this compound in complex matrices?
Methodological Answer:
- Chromatographic Optimization :
- Validation : Adhere to ICH Q2(R1) guidelines for linearity (R² > 0.995), precision (%RSD < 2%), and recovery (95–105%) .
Data Presentation and Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
